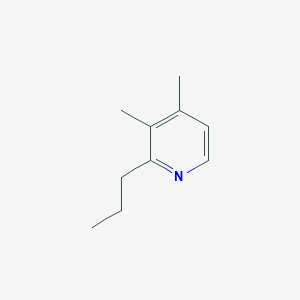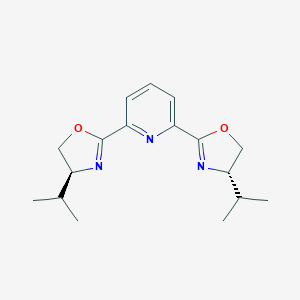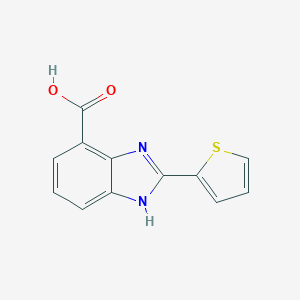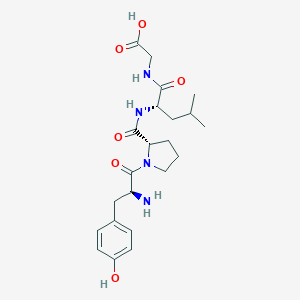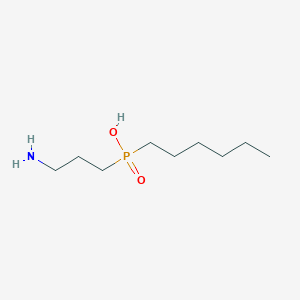
3-Aminopropyl(hexyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound contains an octanoic acid backbone with an amino group substituted at the 8th position and a hydroxybenzoyl group attached to the amino nitrogen. Its structure is as follows:
Salcaprozic acid=8-[(2-hydroxybenzoyl)amino]octanoic acid
Salcaprozic acid: (chemical formula: CHNO) is an organic compound with a molecular weight of 279.332 Da.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for salcaprozic acid are not widely documented. it is typically prepared through chemical synthesis.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize it.
Analyse Chemischer Reaktionen
Reaktivität: Salcaprozsäure kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Chemie: Die Reaktivität von Salcaprozsäure macht sie in der synthetischen Chemie zur Herstellung von Derivaten nützlich.
Biologie und Medizin: Forschungen untersuchen ihr Potenzial als oralen Absorptionsverstärker für Makromoleküle mit geringer Bioverfügbarkeit, wie Insulin und Heparin.
Industrie: Obwohl sie in der Industrie nicht weit verbreitet ist, können sich ihre Anwendungen mit weiterer Forschung erweitern.
Wirkmechanismus
Verbesserung der Absorption: Salcaprozsäure verbessert die orale Absorption, indem sie den Transport von Makromolekülen über das Darmepithel fördert.
Molekulare Zielstrukturen und Signalwege: Sie interagiert wahrscheinlich mit Transportern oder Rezeptoren, die an der Darmbsorption beteiligt sind.
Wirkmechanismus
Absorption Enhancement: Salcaprozic acid enhances oral absorption by promoting the transport of macromolecules across the intestinal epithelium.
Molecular Targets and Pathways: It likely interacts with transporters or receptors involved in intestinal absorption.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die einzigartige Struktur von Salcaprozsäure liegt in der Kombination einer Aminogruppe, einer Hydroxybenzoyl-Einheit und einer Octansäure-Grundstruktur.
Ähnliche Verbindungen: Während Salcaprozsäure relativ selten ist, gibt es andere Absorptionsverstärker und Prodrugs, wie z. B. Salcaprozatsalz (eine Salzform von Salcaprozsäure) und verschiedene Fettsäurederivate.
Eigenschaften
CAS-Nummer |
123691-31-6 |
|---|---|
Molekularformel |
C9H22NO2P |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
3-aminopropyl(hexyl)phosphinic acid |
InChI |
InChI=1S/C9H22NO2P/c1-2-3-4-5-8-13(11,12)9-6-7-10/h2-10H2,1H3,(H,11,12) |
InChI-Schlüssel |
QVUUPQCCYOPHFY-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCN)O |
Kanonische SMILES |
CCCCCCP(=O)(CCCN)O |
Key on ui other cas no. |
123691-31-6 |
Synonyme |
3-aminopropyl(hexyl)phosphinic acid 3-aminopropyl(n-hexyl)phosphinic acid 3-APHPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


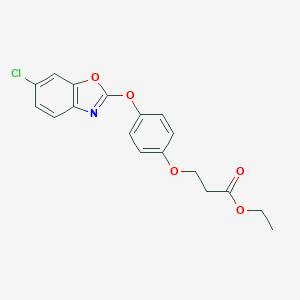
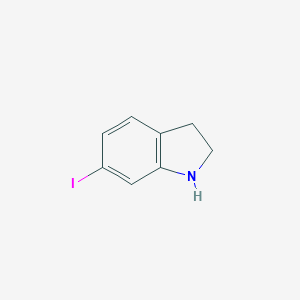

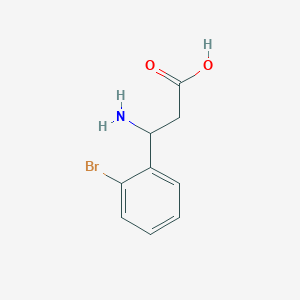
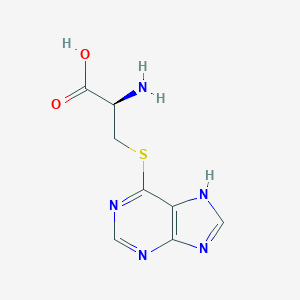
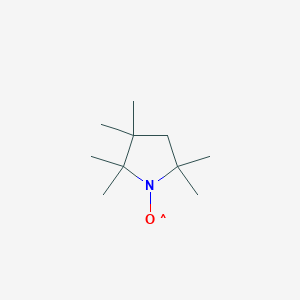
![2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate](/img/structure/B38284.png)
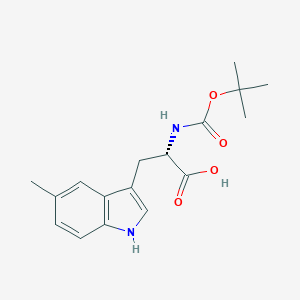
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
